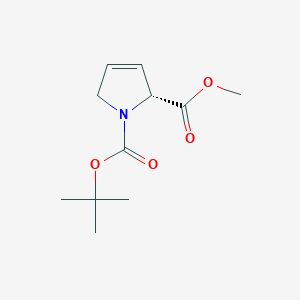

Boc-3,4-dehydro-D-proline methyl ester

Description

Significance of Dehydroproline Derivatives as Chiral Building Blocks in Organic Synthesis

Dehydroproline derivatives, including the D-proline scaffold of the title compound, are highly valued as chiral building blocks in organic synthesis. Their inherent chirality and functional group handles allow for the stereoselective construction of complex molecular architectures. These derivatives are instrumental in the synthesis of a wide array of natural products and pharmaceutically active compounds.

Role of Proline and its Analogues in Conformationally Constrained Systems and Peptidomimetics

Proline and its analogues are unique among the proteinogenic amino acids due to their secondary amine structure, which is incorporated into a five-membered ring. sigmaaldrich.com This cyclic nature imposes significant conformational restrictions on the peptide backbone, influencing the folding of proteins and the bioactivity of peptides. sigmaaldrich.com The peptide bond involving the nitrogen of proline can exist in both cis and trans conformations with a relatively small energy difference, a key factor in protein folding and function. sigmaaldrich.com

In the field of medicinal chemistry, proline analogues are widely used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. lifechemicals.com By introducing conformational constraints, these analogues help to lock the molecule into a bioactive conformation, leading to higher potency and selectivity for their biological targets. lifechemicals.commdpi.combohrium.com The replacement of proline with its unnatural, conformationally restricted analogs has led to the development of several commercial drugs, including anticoagulants and ACE inhibitors. lifechemicals.com

Overview of the Tert-butyloxycarbonyl (Boc) Protecting Group in Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide synthesis. wikipedia.orgnih.gov Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, coupled with its facile removal under specific acidic conditions. wikipedia.orgchemistrysteps.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions. The primary advantage of the Boc group is its acid lability; it can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgresearchgate.net This selective removal allows for the deprotection of the amine group without affecting other acid-sensitive functionalities that might be present in the molecule. wikipedia.org The stability of the resulting tert-butyl carbocation facilitates this cleavage. chemistrysteps.com This controlled deprotection is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids to build a peptide chain. nih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-2,5-dihydropyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQDZLXTPXNOKO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 3,4 Dehydro D Proline Methyl Ester and Its Analogs

Strategies for Pyrroline (B1223166) Ring Formation Leading to Dehydroproline Scaffolds

The formation of the pyrroline ring, the core structure of dehydroproline, can be achieved through several elegant chemical transformations. These strategies primarily involve intramolecular cyclization of acyclic precursors or the modification of existing pyrrolidine (B122466) rings through elimination reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions offer a powerful method for constructing the five-membered pyrroline ring system from flexible acyclic precursors. These methods often provide good control over stereochemistry and allow for the introduction of diverse functionalities.

| Catalyst | Substrate | Cyclization Mode | Product | Yield |

| Ag(I) | β-Amino allene | 6-endo-trig (favored) | Tetrahydropyridine/Pyrroline | Up to 70% |

| Ag(I) | Activated allene | Intramolecular aminofluorination | 4-Fluoro-2,5-dihydropyrrole | Good |

| Catalyst | Reaction Type | Substrate | Product | Yield |

| Hoveyda-Grubbs 2nd Gen. | RCEYM | Dipeptide precursor | Proline-derived 7,5-fused azabicycloalkane | Up to 78% |

| Ruthenium-based | RCM | Diene-containing peptide | Macrocyclic proline derivative (e.g., BILN-2061) | High (large scale) |

Elimination Reactions from Substituted Proline Derivatives

An alternative and widely used approach to synthesize dehydroproline derivatives involves the introduction of a double bond into a pre-formed, saturated proline ring through an elimination reaction. This strategy often starts from readily available and chiral hydroxyproline (B1673980) derivatives.

The synthesis of Boc-3,4-dehydro-D-proline methyl ester frequently commences with (4R)-4-hydroxy-D-proline, a naturally occurring chiral building block. The synthetic sequence typically involves protection of the amine as a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid to its methyl ester, yielding N-Boc-trans-4-hydroxy-L-proline methyl ester. chemicalbook.com The hydroxyl group is then oxidized to a ketone using reagents such as Swern oxidation or other mild oxidizing agents. guidechem.com The resulting N-Boc-4-keto-proline methyl ester is a key intermediate. The double bond is then introduced via an elimination pathway, often through olefination reactions of the ketone. For example, a Wittig-Horner olefination of the 4-keto-proline derivative can furnish the desired dehydroproline scaffold in good yields. guidechem.com This two-step process, oxidation followed by elimination (olefination), provides a reliable route to the target compound.

| Starting Material | Key Intermediate | Reaction Sequence | Product |

| (4R)-4-Hydroxy-D-proline | N-Boc-4-keto-D-proline methyl ester | 1. Boc protection & Esterification2. Oxidation (e.g., Swern)3. Elimination (e.g., Wittig-Horner) | This compound |

Phenylselenoxide elimination is a powerful and mild method for introducing double bonds into organic molecules, particularly for the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.org The reaction proceeds through a syn-elimination mechanism. The first step involves the introduction of a phenylseleno group, typically by reacting an enolate with a phenylselenyl halide. This is followed by oxidation of the resulting selenide (B1212193) to a selenoxide using an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The selenoxide then undergoes a spontaneous intramolecular syn-elimination at low temperatures to form the alkene and phenylselenenic acid. nih.gov

While direct application to this compound is less common, the principle is demonstrated in related proline systems. For example, N-BOC-(2S,4S)-4-phenylthio-L-proline methyl ester can be synthesized from BOC-L-hydroxyproline methyl ester. google.com The analogous sulfoxide (B87167) elimination, which follows the same mechanistic principle, would involve oxidation of the thioether to a sulfoxide, followed by thermal syn-elimination to introduce the double bond, demonstrating the utility of this type of regioselective elimination in the synthesis of dehydroproline analogs.

| Reaction | Mechanism | Key Steps | Advantage |

| Phenylselenoxide Elimination | Intramolecular syn-elimination | 1. Selenylation of an enolate2. Oxidation to selenoxide3. Spontaneous elimination | Mild reaction conditions, high regioselectivity |

Microwave-Assisted Elimination of Methyl Xanthate Esters

The synthesis of unsaturated compounds through elimination reactions can be significantly enhanced by the use of microwave irradiation, a technique known for accelerating reaction rates, increasing yields, and promoting greener chemical processes. surrey.ac.ukmdpi.com One classic method for alkene synthesis is the Chugaev reaction, which involves the thermal elimination of a methyl xanthate ester. Applying microwave-assisted organic synthesis (MAOS) principles to this reaction can offer substantial advantages over conventional heating methods. surrey.ac.uk

Microwave heating facilitates rapid and uniform heat transfer within the reaction mixture, allowing for precise temperature control and minimizing the formation of side products. nih.gov In the context of synthesizing dehydroproline derivatives, a precursor such as a hydroxyproline methyl ester would first be converted to a methyl xanthate ester. Subsequent microwave-assisted pyrolysis of this intermediate would lead to a syn-elimination, yielding the desired this compound. The efficiency of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and may allow for the reaction to proceed under milder conditions or even in the absence of a solvent. mdpi.comresearchgate.net

The general parameters for such a microwave-assisted reaction would involve placing the methyl xanthate precursor in a dedicated microwave vial and irradiating it at a specific temperature and power until completion. mdpi.com The optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions

| Parameter | Conventional Heating | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Typically hours | Minutes |

| Energy Consumption | High | Low |

| Heating Method | Conduction/Convection (Slow, uneven) | Dielectric Heating (Rapid, uniform) |

| Yield | Variable | Often improved |

| Side Reactions | More prevalent | Reduced |

Esterification and N-Protection Methodologies

Carboxyl Methyl Esterification Procedures

The conversion of the carboxylic acid group in proline and its derivatives to a methyl ester is a fundamental step in many synthetic sequences. Several effective methods have been established for this transformation.

One widely used technique is the Fischer-Speier esterification, which involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. A common approach is to bubble dry hydrogen chloride (HCl) gas through a suspension of the amino acid in absolute methanol. surrey.ac.uk Alternatively, trimethylchlorosilane (TMSCl) can be used with methanol at room temperature, providing an efficient system for the preparation of various amino acid methyl esters, which are typically isolated as their hydrochloride salts. mdpi.com This method is compatible with a range of natural, aromatic, and aliphatic amino acids. mdpi.com

Another robust method employs thionyl chloride (SOCl₂) in methanol. frontiersin.org The amino acid is dissolved or suspended in methanol at a low temperature (e.g., 0 °C), and thionyl chloride is added dropwise. The reaction mixture is then typically heated to reflux for several hours to ensure complete conversion. frontiersin.org This procedure is effective for producing methyl esters of various amino acid derivatives. frontiersin.org

Table 2: Summary of Methyl Esterification Procedures for Proline Derivatives

| Reagents | Conditions | Product Form | Reference |

|---|---|---|---|

| Methanol, HCl (gas) | Suspension in methanol, bubble gas through | Hydrochloride salt | surrey.ac.uk |

| Methanol, Trimethylchlorosilane (TMSCl) | Room temperature, 12-24 hours | Hydrochloride salt | mdpi.com |

Amino Boc-Protection Techniques

The protection of the secondary amine in the proline ring is crucial for controlling reactivity in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. nih.govmdpi.com

The standard procedure for introducing the Boc group involves reacting the proline methyl ester (often as the hydrochloride salt) with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. nih.gov The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) or sodium bicarbonate to maintain alkaline conditions. nih.gov For substrates sensitive to water, anhydrous conditions using solvents like methanol or DMF with a base such as triethylamine (B128534) (TEA) are preferred. nih.gov

In some cases, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction, particularly for sterically hindered or less nucleophilic amines. nih.gov The choice of solvent and base can be tailored to the specific substrate to optimize the yield and purity of the N-Boc protected product.

Table 3: Common Conditions for Boc-Protection of Amino Esters

| Reagent | Base | Solvent System | Typical Conditions | Reference |

|---|---|---|---|---|

| Boc₂O | NaOH or NaHCO₃ | Dioxane/Water | Room Temperature | nih.gov |

| Boc₂O | Triethylamine (TEA) | Methanol or DMF | 40-50 °C (anhydrous) | nih.gov |

Stereoselective Synthesis of this compound and Related Isomers

Enantioselective Approaches and Enantiomeric Purity Control

Achieving high enantiomeric purity is critical in the synthesis of chiral molecules for pharmaceutical applications. The development of enantioselective catalytic methods allows for the direct synthesis of a desired enantiomer, avoiding the need for classical resolution of racemic mixtures. rsc.org For instance, the enantioselective preparation of unsaturated proline precursors can be achieved through phase-transfer catalysis (PTC) using chiral catalysts derived from cinchona alkaloids. rsc.org

Once an enantiomerically enriched or pure compound is synthesized, its optical purity must be rigorously verified. The primary technique for this is chiral High-Performance Liquid Chromatography (HPLC). rsc.org The synthesized compound, or a suitable derivative, is analyzed on a chiral stationary phase, which allows for the separation and quantification of the two enantiomers. According to regulatory guidelines, the presence of the unwanted enantiomer (the distomer) as an impurity must be strictly controlled, often to levels below 0.15%. This necessitates analytical methods with high resolution and sensitivity to accurately determine the enantiomeric excess (e.e.).

Diastereoselective Synthesis of Substituted Dehydroprolines

The synthesis of substituted dehydroproline derivatives often requires precise control over the stereochemistry at multiple centers. Diastereoselective reactions are employed to control the relative configuration of newly formed stereocenters in relation to existing ones.

A powerful strategy for creating substituted prolines involves the diastereoselective alkylation of enolates derived from N-Boc-proline esters. For example, the alkylation of N-Boc-4-hydroxyproline esters can be directed by the existing stereocenter at C4. The stereochemical outcome can be influenced by the choice of electrophile and the steric bulk of the ester group. Using a bulky chiral auxiliary, such as a menthyl ester instead of a methyl ester, has been shown to improve the diastereoselectivity of the alkylation process.

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrrolidine derivatives with a high degree of diastereoselectivity. These reactions can construct multiple stereogenic centers in a single operation, providing rapid access to complex and stereochemically defined proline analogs.

Utilization of Chiral Auxiliaries in Dehydroproline Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a temporary chiral influence that directs the stereochemical outcome of a reaction. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature, the principles can be effectively illustrated through their application in the synthesis of substituted proline analogs. These examples provide a strong foundation for envisioning their application in dehydroproline synthesis.

One of the most powerful strategies involves the use of Evans' oxazolidinone auxiliaries. A general and practical synthetic process for all four diastereoisomers of Boc-protected 4-methylproline carboxylates has been developed, which relies on an Evans asymmetric alkylation to establish the stereochemistry of the 4-methyl group. nih.gov In this approach, a chiral oxazolidinone auxiliary is coupled with an appropriate acid, and subsequent alkylation of the resulting enolate proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. nih.govwikipedia.orgresearchgate.netresearchgate.netsantiago-lab.com The auxiliary can then be cleaved to yield the desired substituted proline derivative. This methodology offers a predictable and highly stereoselective route to 4-substituted prolines. nih.gov

Another widely used class of chiral auxiliaries is the camphorsultams, often referred to as Oppolzer's sultams. wikipedia.orgnih.gov These have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) reactions and the synthesis of dipeptide isosteres. researchgate.netrsc.org For instance, in the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres, Oppolzer's sultam was utilized to control the stereochemistry corresponding to the C-terminal amino acid residue with high diastereoselectivity. rsc.org The rigid bicyclic structure of the camphorsultam provides excellent stereochemical control, making it a valuable tool for the synthesis of complex chiral molecules. wikipedia.orgwikipedia.org

The application of these chiral auxiliaries to the synthesis of 3,4-dehydroproline derivatives would likely involve the diastereoselective introduction of a functional group that could be subsequently eliminated to form the double bond. For example, a stereoselective hydroxylation or halogenation at the 4-position of a proline derivative, directed by a chiral auxiliary, followed by elimination would provide a viable route to the desired dehydroproline enantiomer.

Table 1: Examples of Chiral Auxiliaries in the Asymmetric Synthesis of Proline Analogs

| Chiral Auxiliary | Application | Key Transformation | Diastereoselectivity | Reference |

| Evans' Oxazolidinone | Synthesis of Boc-protected 4-methylproline carboxylates | Asymmetric alkylation | High | nih.gov |

| Oppolzer's Sultam | Synthesis of (Z)-fluoroalkene dipeptide isosteres | Stereocontrolled synthesis | High | rsc.org |

| Menthyl Ester | Alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters | Diastereoselective alkylation | Improved | nih.gov |

Advanced Synthetic Techniques and Process Optimization

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable processes. Continuous flow chemistry, microwave-assisted synthesis, and the use of immobilized reagents are at the forefront of these innovations, offering significant advantages over traditional batch methods.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. A highly efficient multi-step continuous flow process has been developed for the synthesis of N-Boc-3,4-dehydro-L-proline methyl ester, the enantiomer of the title compound. vapourtec.comresearchgate.net This process demonstrates the potential for rapid, multi-gram synthesis with high purity and enantiomeric excess without the need for traditional purification steps. vapourtec.com

The flow-based protocol involves the use of pre-packed glass tubes containing immobilized reagents and scavengers, allowing for a streamlined and efficient reaction sequence. vapourtec.com This approach enables the production of approximately 9 grams of the desired product in 12 hours with a purity of 97% and an enantiomeric excess of over 98%. vapourtec.com The advantages of this continuous flow process include enhanced safety, improved heat and mass transfer, and precise control over reaction parameters, leading to higher reproducibility and yields compared to batch processes. vapourtec.com

Microwave-assisted organic synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. mdpi.comnih.govmdpi.com While a specific protocol for the microwave-assisted synthesis of this compound is not explicitly detailed, the general principles of this technology suggest significant potential for process enhancement.

Microwave irradiation can accelerate reactions by efficiently heating the reaction mixture through dielectric heating. mdpi.comnih.gov This rapid and uniform heating can lead to faster reaction rates and the formation of cleaner products by minimizing the formation of side products that can occur with conventional heating methods. nih.gov For instance, in the synthesis of various heterocyclic compounds, microwave assistance has been shown to reduce reaction times from hours to minutes while improving yields. mdpi.commdpi.com A potential application in the synthesis of the target compound could be in the elimination step to form the 3,4-double bond, where microwave heating could promote a faster and cleaner reaction. Furthermore, microwave-assisted N-Boc deprotection has been demonstrated under mild basic conditions, showcasing the versatility of this technique in reactions involving this protecting group. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Generic Reaction

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours | Minutes | mdpi.comnih.gov |

| Product Yield | Moderate to Good | Good to Excellent | mdpi.comnih.gov |

| Purity | Often requires extensive purification | Generally higher purity | nih.gov |

The use of immobilized reagents and scavengers is a key strategy in modern organic synthesis, particularly in the context of continuous flow processes and combinatorial chemistry. nih.govdurham.ac.uk This approach simplifies purification by allowing for the easy removal of excess reagents and by-products through simple filtration. nih.gov

In the continuous flow synthesis of N-Boc-3,4-dehydro-L-proline methyl ester, immobilized reagents and scavengers play a crucial role in achieving high product purity without the need for chromatography. vapourtec.com Polymer-supported reagents can be packed into columns or cartridges through which the reaction mixture flows, enabling a clean conversion to the desired product. durham.ac.uk For example, a polymer-supported base could be used to facilitate an elimination reaction, and a downstream scavenger resin could be employed to remove any unreacted starting material or by-products. This methodology has been successfully applied to the synthesis of di- and tripeptides in a flow system, demonstrating its broad applicability. durham.ac.uk The use of these solid-supported reagents not only streamlines the purification process but also allows for the potential recycling of the reagents, contributing to a more sustainable and cost-effective synthesis. researchgate.net

In multi-step continuous flow synthesis, it is often necessary to change the solvent between reaction stages to ensure optimal conditions for each transformation. In-line solvent switching is an advanced technique that allows for the seamless transition from one solvent to another within a continuous flow setup, thereby avoiding the need to isolate intermediates. novartis.com

Reactivity and Chemical Transformations of Boc 3,4 Dehydro D Proline Methyl Ester

Reactions Involving the Endocyclic Double Bond

The carbon-carbon double bond in the pyrrolidine (B122466) ring of Boc-3,4-dehydro-D-proline methyl ester is the primary site of its reactivity, enabling a range of addition and functionalization reactions.

Epoxidation Reactions

Epoxidation of the double bond in this compound introduces an oxirane ring, a versatile functional group for further synthetic manipulations. This reaction typically proceeds by treating the unsaturated ester with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). nih.gov The formation of the epoxide creates two new stereocenters, and the stereochemical outcome of the reaction can be influenced by the existing chirality of the proline ring. The resulting 2,3-epoxy esters are valuable intermediates for synthesizing molecules with 2-amino-3-hydroxypropanoate structures through nucleophilic ring-opening reactions. beilstein-journals.org

Table 1: Example of an Epoxidation Reaction

| Reactant | Reagent | Product |

|---|

Nucleophilic Additions (e.g., Michael Addition Reactions)

The double bond in this compound is susceptible to conjugate addition by a variety of nucleophiles in what is known as a Michael addition reaction. wikipedia.orgorganic-chemistry.org This class of reactions is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.comresearchgate.net In this context, the unsaturated proline derivative acts as a Michael acceptor. A wide range of nucleophiles, including enolates, amines, and thiols, can be added to the β-carbon of the double bond, leading to the formation of substituted proline derivatives. masterorganicchemistry.com

The reaction is typically initiated by a base which deprotonates a pronucleophile to generate the active nucleophile (e.g., an enolate). wikipedia.org This nucleophile then attacks the β-carbon of the α,β-unsaturated ester system. Subsequent protonation of the resulting enolate intermediate yields the final product. masterorganicchemistry.com

Table 2: Michael Addition Reaction Overview

| Reaction Component | Role | Example |

|---|---|---|

| Michael Acceptor | Electrophilic alkene | This compound |

| Michael Donor | Nucleophile | Malonates, β-ketoesters, amines |

Cycloaddition Reactions (e.g., [3+2]-type cycloaddition, 1,3-dipolar cycloaddition)

This compound can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to construct five-membered heterocyclic rings. nih.gov In these reactions, the double bond of the proline derivative acts as a dipolarophile, reacting with a 1,3-dipole. A common 1,3-dipole used in conjunction with proline derivatives is an azomethine ylide, which can be generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde or ketone. nih.govresearchgate.net This type of reaction is highly valuable for the synthesis of complex, fused, and spirocyclic alkaloid structures.

The concerted nature of 1,3-dipolar cycloadditions often leads to a high degree of stereocontrol, with the stereochemistry of the starting materials directly translating to the stereochemistry of the product. This makes it a powerful method for the asymmetric synthesis of complex heterocyclic systems.

Hydrogenation and Reductive Transformations

The double bond of this compound can be readily reduced through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The hydrogenation converts the unsaturated pyrrolidine ring into a saturated one, yielding Boc-D-proline methyl ester. chemimpex.com This transformation is crucial for accessing saturated proline derivatives from their unsaturated precursors. The stereochemical outcome of the hydrogenation is often directed by the existing stereocenter at the α-carbon, leading to the formation of a specific diastereomer.

Functionalization via Cross-Coupling Reactions (e.g., vinyl triflate intermediates)

Further functionalization of the pyrrolidine ring can be achieved through cross-coupling reactions. A common strategy involves the conversion of a related ketone precursor to a vinyl triflate. This transformation is typically achieved by reacting the ketone with a triflating agent, such as triflic anhydride, in the presence of a base. google.com The resulting vinyl triflate is a versatile intermediate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups, at the position of the original double bond.

Stereochemical Outcomes and Selectivity in Reactions

The stereochemistry of reactions involving this compound is significantly influenced by the pre-existing stereocenter at the C2 position of the pyrrolidine ring. This chiral center can direct the approach of incoming reagents, leading to diastereoselective transformations.

In nucleophilic additions, such as the Michael addition, the nucleophile can attack the double bond from either the syn or anti face relative to the substituent at the C2 position. The preferred stereochemical outcome is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, the steric bulk of both the incoming nucleophile and the Boc-protecting group can play a crucial role in determining the facial selectivity of the addition.

Similarly, in cycloaddition and epoxidation reactions, the approach of the reactant to the double bond is influenced by the existing stereochemistry. This can lead to the preferential formation of one diastereomer over the other. The ability to control the stereochemical outcome of these reactions is of paramount importance in the synthesis of enantiomerically pure and complex target molecules. nih.gov

Transformations of the Ester and Boc Protecting Groups

The methyl ester and the tert-butoxycarbonyl (Boc) protecting groups are essential for modulating the reactivity of the molecule during synthesis, and their selective removal or transformation is a key aspect of its utility.

The methyl ester of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. Standard saponification methods, such as using aqueous solutions of lithium hydroxide (B78521) or sodium hydroxide in a cosolvent like methanol (B129727) or tetrahydrofuran, are effective. guidechem.com For sterically hindered esters, milder, non-aqueous conditions using NaOH in a solvent system like MeOH/CH₂Cl₂ can be employed to achieve high yields at room temperature, which is particularly useful for sensitive substrates. arkat-usa.org

Once hydrolyzed to the carboxylic acid, the molecule can undergo a variety of derivatization reactions. Standard coupling reagents such as EDC·HCl or DCC can be used to form amide bonds with amines or new ester linkages with alcohols, expanding the range of accessible derivatives.

The Boc group is a widely used amine protecting group prized for its stability to basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions. researchgate.net The standard method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453), methanol, or ethyl acetate. reddit.comorgsyn.org

Table 2: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to RT | Common and effective, but harsh. |

| HCl in 1,4-Dioxane | 4M solution, 0°C to RT | Widely used; provides the amine as a hydrochloride salt. researchgate.net |

| HCl in Methanol/DCM | Concentrated HCl (aq.) in MeOH/DCM, 50-55°C | Effective for clean deprotection of amide-coupled products. orgsyn.org |

| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | A milder, environmentally benign alternative. |

| Deep Eutectic Solvent (ChCl:pTSA) | Room Temperature | A green chemistry approach using a Brønsted acidic deep eutectic solvent. mdpi.com |

The choice of deprotection strategy is critical, especially when other acid-sensitive functional groups are present in the molecule. For substrates where the methyl ester might be susceptible to hydrolysis or transesterification, milder or anhydrous conditions are preferred. Using 4M HCl in 1,4-dioxane at 0°C is often a reliable method for deprotecting Boc groups on amino acid esters while preserving the ester functionality. researchgate.net More recently, green chemistry approaches using Brønsted acidic deep eutectic solvents (DES) have been developed, allowing for efficient Boc deprotection at room temperature without the need for traditional volatile organic solvents. mdpi.com

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Chiral Building Block in Complex Molecule Construction

The rigid, unsaturated pyrrolidine (B122466) ring of Boc-3,4-dehydro-D-proline methyl ester serves as a versatile scaffold for the stereoselective introduction of various functionalities. This makes it an essential starting material for constructing a wide array of intricate molecular architectures. chemimpex.com

This compound is a precursor for synthesizing a variety of substituted proline derivatives. The double bond can undergo various reactions, such as hydrogenation, to yield saturated proline derivatives. guidechem.com Additionally, the allylic position is amenable to functionalization. The general strategy often involves the transformation of the double bond into other functional groups, leading to a diverse library of proline analogues with potential applications in medicinal chemistry and catalysis.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | H₂, Pd/C | Boc-D-proline methyl ester | Building block for peptides and pharmaceuticals chemimpex.com |

| N-trityl-3-oxo-(S)-2-proline methyl ester | Palladium-mediated couplings | 3-substituted prolines | Synthesis of functionalized proline derivatives nih.gov |

| Garner's aldehyde | Wittig-Horner olefination, hydrogenation | 2,4-disubstituted proline derivatives | Synthesis of complex proline analogues guidechem.com |

This table presents examples of reactions to synthesize substituted proline derivatives, some of which may start from related proline precursors.

Fluorinated proline analogues have garnered significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered basicity, lipophilicity, and metabolic stability. This compound serves as a key starting material for the synthesis of these valuable compounds. For instance, dihydroxylation of the double bond followed by dehydroxyfluorination is a common strategy to introduce fluorine atoms at the 3 and 4 positions of the proline ring. acs.org

One approach to synthesizing 3,4-difluoro-L-prolines, for example, involves the dihydroxylation of a Cbz-protected 3,4-dehydroproline, followed by a direct bis-deoxyfluorination step. acs.org While this example uses the L-isomer, similar principles can be applied to the D-isomer. The introduction of fluorine can significantly influence the conformational properties of the proline ring, which is a critical aspect in the design of bioactive molecules. acs.org

| Precursor | Key Reaction Steps | Product | Reference |

| Cbz-protected 3,4-dehydroproline | Dihydroxylation (OsO₄), Bis-deoxyfluorination (NfF, TBAT) | 3,4-difluoroproline derivatives | acs.org |

| N-Boc-4-carbonyl-L-proline methyl ester | Reduction, Deoxyfluorination | trans-4-fluoro-L-proline | guidechem.com |

This table illustrates synthetic strategies for fluorinated proline analogues, which may utilize precursors derived from this compound or its isomers.

Recent advancements have demonstrated the use of dehydroproline derivatives in the synthesis of complex spirocyclic systems. For instance, a Rh(III)-catalyzed tandem C-H activation/[3+2]-annulation reaction of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes has been developed to access novel CF₃-containing spiro-[indene-proline] derivatives. nih.gov In this process, the dehydroproline moiety acts as a directing group to facilitate the selective activation of an aromatic C-H bond, leading to the formation of the spirocyclic scaffold. nih.gov This methodology highlights the utility of the dehydroproline core in constructing unique three-dimensional structures for drug discovery. nih.gov

The double bond in this compound can be manipulated to construct bicyclic systems. For example, epoxidation of the double bond followed by intramolecular ring-opening reactions can lead to the formation of bicyclic amino esters. These rigid structures are of interest in medicinal chemistry as they can mimic peptide turns and serve as scaffolds for the development of novel therapeutics. The N-Boc protected amino ester can be oxidized to form an epoxide, which can then undergo ring-opening to yield bicyclic lactones. beilstein-journals.org

Role in Peptidomimetic Design and Peptide Chemistry

The incorporation of constrained amino acid analogues into peptides is a well-established strategy to enhance their biological activity, metabolic stability, and receptor selectivity. This compound is a valuable precursor for creating such conformationally constrained peptidomimetics. chemimpex.comupc.edu

The unsaturated nature of the dehydroproline residue restricts the conformational freedom of the peptide backbone. upc.edu When incorporated into a peptide sequence, it can induce specific secondary structures, such as β-turns. upc.edu This conformational constraint is crucial for mimicking the bioactive conformation of a native peptide ligand, leading to enhanced binding affinity and biological activity. chemimpex.com The use of dehydroproline derivatives allows for the design of peptidomimetics with improved pharmacokinetic properties, such as increased resistance to enzymatic degradation. upc.edu

Incorporation into Cyclic Peptides and Peptide-Based Therapeutics

This compound is a valuable building block in the synthesis of peptides, particularly in the creation of cyclic peptides and other peptide-based therapeutics. chemimpex.comchemimpex.com Its incorporation is driven by the desire to introduce conformational constraints and enhance the biological activity and stability of the resulting molecules. chemimpex.comchemimpex.com Cyclic peptides often exhibit improved properties over their linear counterparts, such as increased resistance to enzymatic degradation and better receptor binding affinity, and the inclusion of non-natural amino acids like 3,4-dehydroproline is a key strategy in their design. chemimpex.comacs.org The unique structure of this dehydroproline derivative allows for the construction of complex molecular architectures that are essential in modern drug discovery. chemimpex.com Researchers utilize it as a foundational component to develop novel peptide structures with potential therapeutic applications. chemimpex.com

Influence on Peptide Conformational Properties and Amide Isomerism

The incorporation of a 3,4-dehydroproline residue significantly influences the three-dimensional structure of a peptide chain. chemimpex.com The presence of the C³-C⁴ double bond results in a relatively flat pyrroline (B1223166) ring structure. nih.govd-nb.info This planarity contrasts with the more flexible, "puckered" conformations (endo/exo) of a standard proline ring, thereby imposing rigid constraints on the peptide backbone in its vicinity. nih.gov

This structural rigidity has a profound effect on a key feature of proline-containing peptides: cis-trans amide isomerism. The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the slow interconversion between these states can be a rate-limiting step in protein folding. thieme-connect.de Studies on 3,4-dehydroproline have shown that the double bond increases the energy barrier for amide bond rotation. nih.govd-nb.info While the equilibrium ratio of trans to cis conformers remains largely unchanged compared to standard proline, the higher rotational barrier means the individual conformers are more kinetically stable. nih.gov This ability to modulate peptide conformation is critical for improving the binding affinity and selectivity of peptide-based drugs. chemimpex.com

| Structural Feature | Influence on Peptide Properties | Primary Citations |

|---|---|---|

| C³=C⁴ Double Bond | Induces a planar, "unpuckered" pyrroline ring conformation. | nih.govd-nb.info |

| Planar Ring Structure | Imparts significant conformational rigidity to the peptide backbone. | chemimpex.com |

| Electronic Effects | Increases the rotational energy barrier of the preceding peptidyl-prolyl amide bond. | nih.gov |

| Amide Bond Isomerism | Kinetically stabilizes both cis and trans conformers, with minimal effect on the equilibrium ratio. | nih.gov |

Mimicry of Natural Amino Acids for Biochemical Research

In biochemical and medicinal chemistry research, this compound serves as a mimic of natural amino acids, particularly proline. chemimpex.com By substituting this constrained analogue for a natural residue, scientists can probe the structural and functional requirements of biological systems. This strategy is employed to understand peptide-protein interactions, enzyme mechanisms, and signaling pathways. chemimpex.com The ability of this compound to act as a structural surrogate allows for the exploration of new therapeutic avenues by systematically modifying native peptide sequences. chemimpex.com This approach helps in designing peptidomimetics with enhanced stability or altered biological activity, providing valuable tools for chemical biology and drug development. chemimpex.com

Applications in Pre-clinical Drug Discovery and Chemical Probe Development

Design and Synthesis of Novel Inhibitors and Biologically Active Compounds

This compound is a key starting material in the design and synthesis of novel inhibitors and other biologically active compounds. chemimpex.com Its conformationally restricted nature makes it an attractive scaffold for creating molecules that can fit into the active sites of enzymes or bind to specific receptors with high affinity and selectivity. chemimpex.com In pharmaceutical research, it has shown significant promise in the development of inhibitors for various biological targets. chemimpex.com The defined geometry of the dehydroproline ring helps reduce the entropic penalty upon binding, potentially leading to more potent inhibitors compared to those derived from more flexible building blocks. Researchers leverage this compound to generate libraries of complex molecules for screening in drug discovery programs. chemimpex.com

Development of Ligands for Specific Biological Targets (e.g., integrin antagonists, neurotransmitter systems)

The unique structural characteristics of this compound make it a valuable component in the development of specialized ligands for specific biological targets. It is utilized in research focused on neurotransmitter systems, where it aids in creating chemical probes to understand neurological pathways. chemimpex.com The conformational constraint provided by the dehydroproline moiety is crucial for designing molecules that can selectively interact with receptors or transporters in the central nervous system. This selectivity is paramount in developing potential treatments for neurodegenerative diseases and other neurological disorders. chemimpex.com By incorporating this building block, chemists can fine-tune the shape and electronic properties of a ligand to achieve desired interactions with its biological target. chemimpex.com

Exploration of New Therapeutic Avenues through Peptide Modulation

The use of this compound allows for the strategic modulation of peptides, opening up new avenues for therapeutic intervention. chemimpex.com By incorporating this non-natural amino acid, researchers can systematically alter the properties of a peptide, such as its conformation, stability, and bioavailability. chemimpex.com This process of "peptide editing" can transform a native peptide with poor drug-like properties into a viable therapeutic candidate. For example, enhancing a peptide's stability against enzymatic degradation can prolong its half-life in the body, making it a more effective drug. The ability to influence and stabilize specific peptide conformations can lead to improved target engagement and biological response, which is particularly beneficial in diseases where peptide modulation is a promising therapeutic strategy. chemimpex.comchemimpex.com

Research in Bioconjugation and Protein Engineering

The unsaturated nature of the pyrrolidine ring in this compound presents a unique chemical handle for bioconjugation reactions. While specific detailed research findings on the direct application of the D-isomer in bioconjugation and protein engineering are not extensively documented in publicly available literature, the underlying chemical principles of dehydroproline derivatives suggest potential avenues for its use. The carbon-carbon double bond can theoretically participate in a variety of bioorthogonal reactions, allowing for the covalent attachment of molecules such as fluorophores, drugs, or polyethylene glycol (PEG) chains to peptides and proteins.

In the broader context of protein engineering, the incorporation of conformationally constrained non-canonical amino acids like dehydroproline derivatives can be a powerful tool. chemimpex.com The rigidity of the dehydroproline ring, when incorporated into a peptide backbone, can induce specific secondary structures, such as β-turns, and enhance the stability of the resulting peptide or protein. chemimpex.com This can be particularly useful in the design of therapeutic peptides with improved resistance to enzymatic degradation and enhanced biological activity. chemimpex.comchemimpex.com

While the majority of research has focused on the L-isomer, the principles of utilizing the double bond for conjugation and the conformational constraints for protein stabilization are applicable to the D-isomer as well. The stereochemistry of the D-isomer would be expected to induce different conformational preferences compared to its L-counterpart, offering a distinct tool for peptide and protein design.

Further research is required to fully explore and document the specific applications and advantages of using this compound in bioconjugation and protein engineering. The development of protocols for its site-specific incorporation into proteins and the investigation of its impact on protein structure and function are key areas for future investigation.

Conformational Analysis and Theoretical Studies

Spectroscopic (e.g., NMR) and X-ray Crystallographic Investigations of Pyrroline (B1223166) Ring Conformation

Spectroscopic and crystallographic studies have been pivotal in elucidating the three-dimensional structure of dehydroproline derivatives. The presence of the double bond between the Cγ and Cβ atoms (C3 and C4) imposes significant torsional constraints on the pyrroline ring.

X-ray crystallography on analogous 3,4-dehydroproline compounds has shown that the pyrroline ring adopts a predominantly flat or planar conformation. This is a direct consequence of the sp2 hybridization of the C3 and C4 atoms, which favors planarity. This structural feature is in stark contrast to the puckered "envelope" conformations (typically termed Cγ-endo or Cγ-exo) that are characteristic of the saturated pyrrolidine (B122466) ring in proline.

Theoretical studies corroborate these experimental findings. Conformational analysis using hybrid density functional methods on a model L-3,4-dehydroproline dipeptide calculated a puckering amplitude of only 0.01-0.07 Å, confirming that the 3,4-dehydroprolyl ring is significantly less puckered than a standard proline ring. The bond angles Cα-Cβ-Cγ and Cβ-Cγ-Cδ in the dehydroproline ring are widened by approximately 8° compared to those in the proline dipeptide, further contributing to the ring's flattened geometry.

Analysis of Cis/Trans Isomerism of Peptidyl-Proline Amide Bonds in Dehydroproline Derivatives

The peptidyl-proline bond is unique among amino acids for its relatively low energy difference between the cis and trans amide conformations, leading to a significant population of the cis isomer. Investigations into 3,4-dehydroproline derivatives have explored how the altered ring structure affects this critical equilibrium.

Nuclear Magnetic Resonance (NMR) studies on N-acetyl methyl ester models of dehydroproline in aqueous solution have revealed that the introduction of the 3,4-double bond does not substantially alter the equilibrium ratio of trans to cis conformers when compared to saturated proline derivatives. However, a crucial finding is that the 3,4-double bond leads to an increase in the rotational energy barrier for cis-trans isomerization. This suggests that while the relative stability of the two isomers is similar to that of proline, the rate of interconversion between them is slower. This increased barrier is thought to arise from stereoelectronic interactions involving the double bond in the transition state of the amide bond rotation.

| Compound | K (trans/cis) | Relative Stability of Trans Conformer (ΔΔG, kJ/mol) |

|---|---|---|

| Ac-Pro-OMe | 4.97 ± 0.07 | Reference |

| Ac-3,4-dehydro-Pro-OMe | 5.45 ± 0.09 | -0.2 to -0.3 |

| Ac-4-CF₃-Pro-OMe | 4.31 ± 0.05 | +0.3 |

| Ac-4-CF₃-3,4-dehydro-Pro-OMe | 4.82 ± 0.03 | Reference |

Advanced Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into the dynamic behavior, energetics, and electronic structure of molecules like Boc-3,4-dehydro-D-proline methyl ester.

Molecular Mechanics (MM) force fields and Molecular Dynamics (MD) simulations are widely used to explore the conformational space of peptides and their analogues. For dehydroproline derivatives, MD simulations can be employed to sample the accessible conformations of the pyrroline ring and the surrounding peptide backbone over time. These simulations help in understanding the flexibility of the molecule and the relative populations of different conformational states, providing a dynamic picture that goes beyond the static view offered by crystallography. Developing accurate parameters for these force fields is crucial to correctly reproduce experimental observations, such as ring pucker preferences and rotational energy barriers.

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT), provide a higher level of accuracy for studying electronic structure, reaction pathways, and energetics. QM calculations have been instrumental in confirming the flat nature of the dehydroproline ring and in calculating the energy barriers associated with cis-trans isomerization. For larger systems, such as a dehydroproline-containing peptide interacting with an enzyme, hybrid QM/MM methods are employed. These methods treat the chemically active region (e.g., the dehydroproline residue) with high-accuracy QM, while the larger environment (e.g., the rest of the protein and solvent) is modeled using more computationally efficient MM, allowing for the study of reaction mechanisms and energetics in a biological context.

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry, are critical in determining the conformational preferences of proline and its derivatives. In saturated prolines, substituents can create a strong bias for either the endo or exo ring pucker through effects like hyperconjugation and the gauche effect. For instance, an electron-withdrawing substituent at the 4R position favors an exo pucker, which in turn stabilizes a trans amide bond.

In 3,4-dehydroproline, the dominant stereoelectronic feature is the π-system of the double bond itself. The requirement for orbital overlap within the double bond constrains the C2-C3-C4-C5 dihedral angle, effectively overriding the subtle puckering biases seen in saturated rings and enforcing a near-planar conformation. This planarity is the primary determinant of the ring's conformational preference.

Computational methods are increasingly used not only to analyze existing structures but also to predict the outcome of chemical reactions. QM calculations can be used to model the transition states of potential reactions involving the dehydroproline ring, such as cycloadditions, hydrogenations, or electrophilic additions across the double bond. By calculating the activation energies for different possible reaction pathways and products, these methods can predict both reactivity and selectivity (stereo- and regioselectivity). This predictive capability is invaluable in synthetic chemistry for designing new transformations and optimizing reaction conditions for proline analogues.

Future Directions and Emerging Research Avenues for Boc 3,4 Dehydro D Proline Methyl Ester

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Atom Economy

The future synthesis of Boc-3,4-dehydro-D-proline methyl ester is geared towards greener and more efficient methodologies. Current synthetic approaches often rely on classical methods that may involve hazardous reagents and generate significant waste. The development of novel synthetic routes is a key area of future research.

Key Research Thrusts:

Catalytic Enantioselective Synthesis: A primary goal is the development of catalytic enantioselective methods to produce the D-enantiomer directly, avoiding the need for chiral resolution of a racemic mixture or starting from a chiral pool of D-proline derivatives. nih.gov This could involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemistry of the double bond introduction or the formation of the pyrrolidine (B122466) ring.

Sustainable and Atom-Economical Reactions: Future syntheses will prioritize atom economy, maximizing the incorporation of atoms from the reactants into the final product. nih.gov This includes exploring reactions like catalytic dehydrogenations or enzymatic desaturations, which are inherently more atom-economical than traditional elimination reactions. The use of renewable starting materials and environmentally benign solvents will also be a critical aspect of sustainable synthesis.

Flow Chemistry and Process Intensification: The adoption of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reproducibility. Future research will likely focus on developing continuous flow processes for the synthesis of this compound, allowing for precise control over reaction parameters and facilitating easier scale-up for industrial applications.

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, reduced waste | Catalyst design and cost |

| Biocatalysis | High specificity, mild conditions | Enzyme stability and availability |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost and optimization |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, namely the electron-deficient double bond within a constrained cyclic system, open the door to a wide range of chemical transformations. Future research will delve into exploring its reactivity to generate novel molecular scaffolds.

Areas for Exploration:

Cycloaddition Reactions: The double bond in the dehydroproline ring is a prime candidate for various cycloaddition reactions, such as [3+2] dipolar cycloadditions and Diels-Alder reactions. bohrium.com These reactions can be used to construct complex polycyclic systems with high stereocontrol, providing access to novel chemical space for drug discovery.

Asymmetric Hydrogenation and Dihydroxylation: The development of highly stereoselective methods for the hydrogenation or dihydroxylation of the double bond would provide access to a variety of substituted D-proline derivatives with multiple stereocenters. These derivatives are valuable building blocks for peptidomimetics and natural product synthesis.

Functionalization of the Pyrrolidine Ring: Research into novel methods for the functionalization of other positions on the pyrrolidine ring, while preserving the dehydroproline core, will be crucial. This could involve C-H activation or other modern synthetic techniques to introduce diverse functional groups.

Expansion of Applications in Complex Natural Product and Bioactive Molecule Synthesis

This compound is a versatile building block for the synthesis of complex and biologically active molecules. chemimpex.com Its incorporation into peptides and natural products can significantly impact their conformation and biological activity. mdpi.com

Future Synthetic Targets:

Antiviral Agents: Proline analogs are key components in several antiviral drugs. researchgate.net The incorporation of this compound into peptidomimetic inhibitors of viral proteases or entry inhibitors is a promising avenue for the development of new antiviral therapies. purdue.edunih.gov

Anticancer Agents: The conformational constraints imposed by the dehydroproline ring can be exploited to design peptides and small molecules that target protein-protein interactions involved in cancer progression.

Complex Alkaloids and Natural Products: The unique reactivity of this compound makes it an attractive starting material for the total synthesis of complex natural products containing the pyrrolidine motif.

| Target Class | Rationale for Use |

| Antivirals | Mimic transition states of viral proteases |

| Anticancer Agents | Induce specific conformations for PPI inhibition |

| Natural Products | Versatile chiral building block |

Advanced Computational Modeling for Precise Structure-Activity Relationship Elucidation

Computational chemistry will play an increasingly important role in understanding and predicting the properties of molecules derived from this compound. researchgate.net

Computational Approaches:

Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental data, researchers can develop robust SAR models. nih.gov These models can predict the biological activity of new derivatives and guide the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: These techniques can be used to simulate the interaction of dehydro-D-proline-containing molecules with their biological targets, such as enzymes and receptors. This allows for a detailed understanding of the binding mode and can aid in the optimization of lead compounds.

Integration into Automated and High-Throughput Synthesis and Screening Platforms

The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms will accelerate the discovery of new bioactive molecules. nih.gov

Future Integration:

Q & A

Basic Question: What are the optimal synthetic routes for Boc-3,4-dehydro-D-proline methyl ester, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves esterification of Boc-3,4-dehydro-D-proline using methylating agents like diazomethane or methanol under acidic catalysis. Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize side reactions. Post-synthesis purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) is recommended. Purity validation should employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and confirmation of stereochemical integrity via H/C NMR (e.g., monitoring for characteristic double bond signals at δ 5.2–5.8 ppm) .

Advanced Question: How can orthogonal protecting group strategies prevent epimerization during deprotection of this compound?

Methodological Answer:

Epimerization at the α-carbon is a risk during Boc deprotection (typically using TFA). To mitigate this:

- Use low-temperature deprotection (-20°C to 0°C) to slow racemization kinetics.

- Pair Boc with acid-labile protecting groups (e.g., Trt or Pmc) for side-chain protection, allowing selective deprotection without disturbing stereochemistry.

- Validate retention of stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy. Comparative studies with L-proline analogs (e.g., Boc-3,4-dehydro-L-proline methyl ester) can identify enantiomeric contamination .

Basic Question: What analytical techniques are essential for characterizing this compound’s structural stability?

Methodological Answer:

- NMR Spectroscopy : Monitor H and C shifts for double-bond geometry (trans-configuration in 3,4-dehydroproline) and Boc group integrity.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 256.12 for CHNO).

- FT-IR : Detect carbonyl stretches (Boc: ~1680 cm; ester: ~1740 cm).

- Thermogravimetric Analysis (TGA) : Assess thermal stability under storage conditions (0–6°C recommended) .

Advanced Question: How can Taguchi experimental design optimize reaction parameters for this compound synthesis?

Methodological Answer:

Using a Taguchi L9 orthogonal array, key parameters include:

- Factors : Catalyst concentration (e.g., HSO or DMAP), solvent polarity, reaction time.

- Levels : 3 levels per factor (e.g., catalyst: 0.5%, 1.0%, 2.0%).

- Response : Yield (%) quantified via HPLC.

ANOVA identifies significant factors; for example, catalyst concentration may contribute >60% to yield variance. Confirm optimal conditions with triplicate validation runs .

Example Optimization Table:

| Factor | Level 1 | Level 2 | Level 3 | Contribution (%) |

|---|---|---|---|---|

| Catalyst conc. | 0.5% | 1.0% | 2.0% | 65 |

| Solvent | DCM | THF | MeCN | 20 |

| Temperature (°C) | 0 | 15 | 25 | 15 |

Advanced Question: How does the 3,4-dehydro modification influence peptide backbone conformation compared to native proline?

Methodological Answer:

The 3,4-dehydro group introduces rigidity, restricting pyrrolidine ring puckering. Computational modeling (e.g., DFT or MD simulations) predicts altered dihedral angles (e.g., φ/ψ angles) and reduced cis-trans isomerism. Experimentally, compare circular dichroism (CD) spectra of peptides incorporating this compound vs. native proline derivatives. X-ray crystallography of model peptides can resolve structural distortions .

Basic Question: What precautions are necessary for long-term storage of this compound?

Methodological Answer:

- Store at 0–6°C in anhydrous, inert conditions (argon atmosphere) to prevent hydrolysis of the ester group.

- Use amber vials to avoid UV-induced degradation.

- Periodically validate stability via H NMR (monitor ester methyl signal at δ 3.6–3.8 ppm) and HPLC purity checks .

Advanced Question: How can researchers resolve contradictions in reported reactivity of this compound in peptide coupling?

Methodological Answer:

Discrepancies may arise from solvent polarity or coupling agents. For example:

- Low Reactivity : Use DMF as solvent with HATU/DIPEA activation to enhance coupling efficiency.

- Side Reactions : Pre-activate the carboxylate with EDCl/HOAt to minimize racemization. Compare kinetic data (e.g., second-order rate constants) across conditions using F NMR with fluorinated coupling partners .

Basic Question: What are the key differences in spectral data between this compound and its L-enantiomer?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol = 90:10) to resolve enantiomers (retention times: D-form ~12.3 min; L-form ~14.7 min).

- Optical Rotation : = +38.5° (c = 1, CHCl) for D-form vs. -38.2° for L-form.

- NOESY NMR : Cross-peaks between the Boc group and dehydro protons differ due to opposite configurations .

Advanced Question: How to design a stability-indicating assay for this compound under forced degradation?

Methodological Answer:

Expose the compound to:

- Acidic Stress : 0.1 M HCl (25°C, 24 h); monitor ester hydrolysis via LC-MS.

- Oxidative Stress : 3% HO (40°C, 8 h); detect peroxide adducts.

- Photolysis : UV light (254 nm, 48 h); assess degradation by TLC (Rf shift).

Quantify degradation products using a validated HPLC method with a QDa mass detector .

Advanced Question: What statistical methods are robust for analyzing contradictory bioactivity data in Boc-3,4-dehydro-D-proline-containing peptides?

Methodological Answer:

- Multivariate Analysis (PCA) : Identify outliers in bioactivity datasets (e.g., IC variability).

- Bayesian Hierarchical Modeling : Account for batch effects or assay variability.

- Meta-Regression : Pool data from studies using standardized activity metrics (e.g., pIC) and adjust for covariates like solvent or cell line differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.